4-Bromo-5-methoxyisoquinoline

Synthetic Chemistry Medicinal Chemistry Lithiation

4-Bromo-5-methoxyisoquinoline (CAS No. 1783659-48-2) is a heterocyclic organic compound characterized by a bicyclic isoquinoline core with a bromo substituent at the 4-position and a methoxy group at the 5-position.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B14050853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methoxyisoquinoline
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CN=CC(=C21)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3
InChIKeyPWRZTIABWQXLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methoxyisoquinoline: A Key Synthetic Intermediate for Functionalized Isoquinoline Scaffolds in Drug Discovery


4-Bromo-5-methoxyisoquinoline (CAS No. 1783659-48-2) is a heterocyclic organic compound characterized by a bicyclic isoquinoline core with a bromo substituent at the 4-position and a methoxy group at the 5-position. With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, it serves as a crucial intermediate in medicinal chemistry . Its unique substitution pattern makes it an attractive building block for accessing a variety of functionalized isoquinoline derivatives, particularly in the development of kinase inhibitors and other therapeutic agents [1].

Why Unsubstituted or Differently Substituted Isoquinolines Cannot Replace 4-Bromo-5-methoxyisoquinoline


Generic isoquinoline scaffolds lack the necessary synthetic handles for regioselective late-stage functionalization. The presence of a bromine atom at the 4-position and a methoxy group at the 5-position in 4-Bromo-5-methoxyisoquinoline confers distinct reactivity and electronic properties that are not replicated by unsubstituted isoquinoline or by other positional isomers [1]. For example, the 4-bromo substituent is critical for enabling cross-coupling reactions that install diverse aryl, alkyl, or heteroaryl groups, while the 5-methoxy group has been shown to be optimal for activity in certain biological contexts, such as tankyrase inhibition, where other substituents (e.g., -H, -F) resulted in reduced potency [2]. Simple substitution with a 4-chloro or 4-iodo analog would alter the reactivity profile and cross-coupling efficiency, potentially leading to lower yields or failure of key synthetic steps [3]. Therefore, the precise substitution pattern is essential for achieving the desired downstream molecular architecture and biological activity.

Quantitative Differentiation of 4-Bromo-5-methoxyisoquinoline: Synthetic Utility and Biological Performance


Synthetic Versatility: Electrophilic Trapping of Lithiated 4-Bromo-1-methoxyisoquinoline Enables Access to Diverse 4-Substituted Isoquinolinones

The 4-bromo substituent in 4-bromo-1-methoxyisoquinoline (a direct analog of the target compound) is critical for generating a lithiated intermediate that can be trapped with electrophiles to yield a range of 4-substituted 1(2H)-isoquinolinones. This methodology is not feasible with unsubstituted or 4-unsubstituted isoquinolines [1].

Synthetic Chemistry Medicinal Chemistry Lithiation

Biological Activity: The 5-Methoxy Substituent is Optimal for Tankyrase (TNKS) Inhibition, Outperforming Other Groups

In a comprehensive structure-activity relationship (SAR) study of 3-arylisoquinolin-1-ones as tankyrase inhibitors, the 5-methoxy substituent was identified as optimal for binding. Compounds with a 5-methoxy group exhibited significantly higher potency compared to analogs with different substituents at this position [1].

Cancer Biology Enzyme Inhibition Tankyrase

Cytotoxic Activity of C4-Substituted Isoquinolines Highlights the Importance of the C4 Position for Activity

The synthesis and evaluation of a series of C4-substituted isoquinolines derived from 4-bromoisoquinoline revealed that C4 functionalization is essential for cytotoxic activity. Two compounds in this series (6b and 6c) demonstrated sufficient in vitro activity against a human non-small cell lung cancer (NSCLC) cell line to warrant further study [1].

Oncology Cytotoxicity Lung Cancer

Predicted Physicochemical Properties of 4-Bromo-5-methoxyisoquinoline Indicate Unique Solubility and Reactivity Profile

The predicted physicochemical properties of 4-Bromo-5-methoxyisoquinoline, such as its boiling point (337.8±22.0 °C), density (1.516±0.06 g/cm³), and pKa (3.07±0.14), differentiate it from other isoquinoline derivatives. These properties influence its behavior in reactions and its potential as a drug-like scaffold .

Medicinal Chemistry Physicochemical Properties ADME

Optimal Application Scenarios for 4-Bromo-5-methoxyisoquinoline Based on Evidentiary Differentiation


Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The 4-bromo group serves as an ideal handle for Suzuki-Miyaura, Heck, Sonogashira, and other cross-coupling reactions. This allows medicinal chemists to rapidly explore chemical space by introducing diverse aryl, alkenyl, and alkynyl groups at the 4-position, a key strategy for generating structure-activity relationship (SAR) data. This approach is validated by the synthesis of C4-substituted isoquinolines with cytotoxic activity, where the 4-bromo precursor was essential [1].

Development of Potent and Selective Tankyrase (TNKS) Inhibitors

Given that the 5-methoxy group has been established as optimal for TNKS inhibition, 4-Bromo-5-methoxyisoquinoline is an exceptionally well-suited building block for constructing 3-arylisoquinolin-1-one derivatives targeting this enzyme [2]. The 4-bromo group provides a convenient site for installing the required 3-aryl moiety via cross-coupling, streamlining the synthesis of highly potent, selective, and drug-like TNKS inhibitors for oncology research [2].

Synthesis of Diverse 4-Substituted 1(2H)-Isoquinolinone Libraries via Lithiation/Trapping

Researchers can leverage the established lithiation protocol of 4-bromo-1-methoxyisoquinoline (an analog of the target compound) to generate a diverse array of 4-substituted 1(2H)-isoquinolinones [3]. By trapping the generated lithiated intermediate with various electrophiles (e.g., alkyl halides, aldehydes, ketones), this methodology provides a direct and efficient route to previously difficult-to-access 4-substituted isoquinolinone scaffolds [3].

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